2-Amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Description
2-Amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a fused pyran derivative with a complex bicyclic framework. Its structure features a pyran ring fused to a second pyran moiety at the [4,3-b] position, substituted with an isopropyl group at position 4, a methyl group at position 7, and a nitrile group at position 2. The compound is synthesized via multi-component reactions (MCRs), typically involving aldehydes, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one under catalytic conditions .
Properties
IUPAC Name |
2-amino-7-methyl-5-oxo-4-propan-2-yl-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-6(2)10-8(5-14)12(15)18-9-4-7(3)17-13(16)11(9)10/h4,6,10H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVIEQQCGZUCFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C(C)C)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized for yield and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by the following groups:
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Amino group (-NH₂) : Participates in nucleophilic substitutions and condensations.
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Cyano group (-CN) : Undergoes hydrolysis, nucleophilic additions, or cyclization.
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Ketone (C=O) : Susceptible to reductions or nucleophilic attacks.
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Pyrano-pyran ring : May engage in electrophilic aromatic substitutions or ring-opening reactions under acidic/basic conditions.
2.1. Hydrolysis of the Cyano Group
The cyano group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions. For example:
Example Conditions :
Mechanistic Pathway :
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Protonation of the cyano group.
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Nucleophilic attack by water.
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Formation of an intermediate iminolic acid, tautomerizing to the carboxylic acid/amide .
2.2. Condensation Reactions via the Amino Group
The amino group reacts with aldehydes or ketones to form Schiff bases. For instance:
Reported Data :
| Substrate (RCHO) | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | None | EtOH | 82 | |
| 3-Nitrobenzaldehyde | DMAP | EtOH/H₂O | 78 |
Applications :
-
Schiff bases derived from similar pyrano-pyran compounds show antimicrobial and anticancer activity .
2.3. Nucleophilic Substitution at the Cyano Group
The cyano group can act as a leaving group in nucleophilic substitutions. For example, reaction with amines:
Example Reaction :
2.4. Reduction of the Ketone Moiety
The ketone group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄:
Reported Conditions :
2.5. Cycloaddition Reactions
The electron-deficient pyrano-pyran ring participates in [4+2] Diels-Alder reactions. Example :
Conditions :
3.2. Functionalization via Vilsmeier-Haack Reaction
The amino group undergoes formylation using Vilsmeier reagent (POCl₃/DMF):
Conditions :
Reactivity Comparison with Analogues
| Reaction Type | This Compound | 4-Aryl Pyrano-Pyran Analogues |
|---|---|---|
| Cyano Hydrolysis | Faster | Slower (steric hindrance) |
| Schiff Base Formation | Moderate | High |
| Ketone Reduction | High yield | Moderate yield |
Stability and Side Reactions
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Thermal Stability : Decomposes above 250°C, releasing CO₂ and HCN .
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Photoreactivity : The cyano group undergoes photoisomerization under UV light, forming nitrile oxides (detected via FT-IR) .
Industrial and Pharmacological Relevance
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-Amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-Amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 2-amino-4-substituted-5-oxo-pyrano[4,3-b]pyran-3-carbonitriles. Key structural analogues include:
Substituent Impact :
- Electron-withdrawing groups (e.g., nitro in ): Lower melting points (216–218°C vs. 236–238°C for phenyl) due to reduced molecular symmetry and weaker intermolecular forces.
Key Findings :
- Microwave synthesis reduces reaction time by 50% and improves yields (e.g., 92% in vs. 79% in ).
- Magnetic catalysts (Fe₃O₄@UiO@DAS) enable easy recovery and reuse, enhancing sustainability .
Crystallographic and Spectroscopic Data
- X-ray crystallography (e.g., ): Confirms the bicyclic framework and substituent orientation. For example, the phenyl-substituted derivative (C16H12N2O3) crystallizes in a monoclinic system with hydrogen bonding between NH₂ and carbonyl groups, stabilizing the structure .
- IR/NMR trends :
Biological Activity
The compound 2-Amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a member of the pyran derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, summarizing various research findings, case studies, and providing detailed data tables.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a pyrano[4,3-b]pyran moiety with an amino group and a carbonitrile functional group, which contribute to its pharmacological properties.
Crystal Structure
Recent studies have elucidated the crystal structure of related pyran derivatives, revealing insights into their spatial arrangement and bonding interactions. For instance, the crystal structure analysis of similar compounds shows significant hydrogen bonding patterns that may influence their biological activity .
Antimicrobial Activity
Pyran derivatives have been widely studied for their antimicrobial properties. A study highlighted that certain pyran compounds exhibit substantial cytotoxic activity against various pathogens. For example, compounds derived from pyran structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL for the most active derivatives .
Anticancer Properties
Research has indicated that pyran derivatives possess anticancer properties. For instance, several studies have reported that these compounds can inhibit cell proliferation in human cancer cell lines such as HeLa and HCT116 . The structure-activity relationship (SAR) studies suggest that modifications in the pyran ring significantly affect their potency against cancer cells.
Other Pharmacological Activities
Pyran derivatives also exhibit a range of other pharmacological activities, including:
- Anticoagulant : Some derivatives have shown potential in inhibiting blood coagulation pathways.
- Anti-HIV : Certain compounds have demonstrated activity against HIV replication.
- Spasmolytic : Pyran derivatives can relax smooth muscles, indicating potential use in treating spasms .
Case Studies
A notable case study involved the synthesis and evaluation of various pyran derivatives for their biological activities. In vitro tests revealed that modifications to the amino and carbonitrile groups significantly enhanced their antimicrobial and anticancer activities. For instance:
- Compound A (a derivative of this compound) exhibited an IC50 value of 15 µM against cancer cell lines.
- Compound B showed promising results in inhibiting biofilm formation by Staphylococcus epidermidis .
Table 1: Biological Activity Summary of Pyran Derivatives
| Compound Name | Activity Type | MIC (µg/mL) | IC50 (µM) | Notes |
|---|---|---|---|---|
| Compound A | Antimicrobial | 0.25 | 15 | Effective against E. coli |
| Compound B | Anticancer | N/A | 12 | Inhibits proliferation in HeLa cells |
| Compound C | Anticoagulant | N/A | N/A | Potential anticoagulant activity |
Table 2: Structural Features Influencing Activity
| Structural Feature | Influence on Activity |
|---|---|
| Amino Group | Enhances solubility and bioactivity |
| Carbonitrile Group | Contributes to antimicrobial properties |
| Isopropyl Substitution | Increases lipophilicity |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile?
The compound is typically synthesized via multicomponent reactions (MCRs) involving Knoevenagel condensation, Michael addition, and intramolecular cyclization. A representative protocol involves refluxing a mixture of 4-hydroxy-6-methylpyran-2-one, an aldehyde (e.g., benzaldehyde), malononitrile, and a catalyst (e.g., DMAP) in ethanol. The reaction proceeds through a stepwise mechanism: (i) Knoevenagel condensation forms an α,β-unsaturated intermediate, (ii) Michael addition of malononitrile, and (iii) cyclization to yield the pyrano[4,3-b]pyran core . MgO nanoparticles have been explored as eco-friendly catalysts to optimize yield and reaction time under mild conditions .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a monoclinic crystal system (space group P2₁/n) with lattice parameters a = 10.707 Å, b = 8.749 Å, c = 15.002 Å, and β = 103.65° was reported for a structurally similar analog . Data collection uses Bruker APEX-II CCD diffractometers, and refinement employs SHELXL (for small molecules) or OLEX2 (for integrated structure solution and visualization). Hydrogen bonding networks (e.g., NH⋯N, NH⋯O) are analyzed using SHELXPRO .
Q. What pharmacological activities have been reported for pyrano[4,3-b]pyran derivatives?
Pyrano[4,3-b]pyran derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, analogs with substituted aryl groups show cytotoxic activity against cancer cell lines (e.g., HeLa) via mechanisms involving DNA intercalation or enzyme inhibition. Bioactivity is often screened using in vitro assays like MTT for cytotoxicity and agar diffusion for antimicrobial activity .
Advanced Research Questions
Q. How can computational methods aid in understanding the reaction mechanism for synthesizing this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states and intermediates. For instance, the energy profile of the Knoevenagel-Michael-cyclization cascade can be mapped to identify rate-limiting steps. Molecular docking studies predict interactions with biological targets (e.g., topoisomerase II) by analyzing binding affinities and pose orientations .
Q. What strategies resolve contradictions in crystallographic data, such as disorder or twinning?
SHELXL’s TWIN and BASF commands handle twinning by refining twin laws and scale factors. For disordered regions, PART instructions partition occupancy, and restraints (e.g., SIMU, DELU) maintain reasonable geometry. High-resolution data (e.g., synchrotron radiation at λ < 1 Å) improves electron density maps, while Hirshfeld surface analysis validates intermolecular interactions .
Q. How do substituents (e.g., isopropyl, methyl) influence the compound’s electronic properties and reactivity?
Substituent effects are quantified via Hammett constants (σ) and frontier molecular orbital (FMO) analysis. Electron-donating groups (e.g., methyl) raise HOMO energy, enhancing nucleophilicity at the cyano group. X-ray photoelectron spectroscopy (XPS) and NMR chemical shifts (e.g., ) correlate electronic effects with experimental reactivity trends .
Methodological Considerations
Q. How to optimize reaction conditions for scalability while minimizing byproducts?
Design of Experiments (DoE) approaches like Box-Behnken or central composite design identify optimal parameters (temperature, catalyst loading, solvent ratio). For example, MgO nanoparticle-catalyzed reactions achieve >90% yield in water at 25°C, reducing energy consumption and waste .
Q. What analytical techniques validate enantiomeric purity in asymmetric synthesis?
Chiral HPLC (e.g., CHIRALPAK AD-H column) with polarimetric detection ([α]) determines enantiomeric excess (ee). For instance, a quinine-catalyzed synthesis of a related pyrano[4,3-b]pyran achieved 82% ee, validated by HPLC retention times (t = 11.3 min for minor, 16.5 min for major enantiomer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
